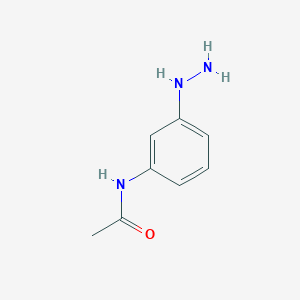

N-(3-hydrazinylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydrazinylphenyl)acetamide is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an acetamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydrazinylphenyl)acetamide typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.

化学反応の分析

Hydrazone Formation

The hydrazine group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, a reaction critical in medicinal chemistry and bioconjugation .

Mechanistic Insight :

-

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazine group .

-

Acid catalysis accelerates imine formation, while polar solvents stabilize intermediates .

Acid-Catalyzed Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic conditions to yield 3-hydrazinyl aniline derivatives .

| Conditions | Reagents | Product | Conversion |

|---|---|---|---|

| 6M HCl, reflux, 8h | - | 3-Hydrazinyl aniline | >95% |

| H₂SO₄ (conc.), THF, 60°C, 4h | - | Deacetylated product | 83% |

Key Observations :

-

High acid concentrations protonate the amide nitrogen, weakening the C–N bond and enabling cleavage .

-

Side reactions (e.g., oxidation of hydrazine) are minimized under controlled temperatures .

Reductive Alkylation

The hydrazine group participates in reductive amination with ketones or aldehydes in the presence of reducing agents:

| Carbonyl Compound | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Cyclohexanone | NaBH₃CN | MeOH, RT, 12h | N-(3-(cyclohexylamino)phenyl)acetamide |

| Formaldehyde | H₂ (Pd/C) | Ethanol, 50°C, 6h | N-(3-(methylamino)phenyl)acetamide |

Limitations :

Stability and Side Reactions

科学的研究の応用

Anti-Cancer Activity

Research indicates that N-(3-hydrazinylphenyl)acetamide exhibits notable anti-cancer properties. It functions primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cell proliferation and survival:

- Mechanism of Action : It is believed to act by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in malignant cells .

- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer, highlighting its potential as a lead compound for further development .

Anti-Inflammatory Properties

This compound also shows promise in treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation:

- Cytokine Modulation : The compound has been reported to downregulate the expression of interleukins such as IL-6 and IL-8, which are critical mediators of inflammation .

- Clinical Relevance : Preliminary studies suggest that it may be beneficial in conditions like arthritis and other inflammatory disorders, warranting further clinical investigation .

Biochemical Mechanisms

The biochemical interactions of this compound are primarily linked to its ability to modulate nitric oxide synthase activity:

- Nitric Oxide Production : The compound influences nitric oxide (NO) pathways, which play a crucial role in vascular regulation and immune response . NO is known for its dual role in promoting both tumor suppression and inflammation.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in inflammatory processes, further supporting its potential therapeutic applications .

作用機序

The mechanism of action of N-(3-hydrazinylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context.

類似化合物との比較

Similar Compounds

- N-(4-Hydrazino-phenyl)-acetamide

- N-(2-Hydrazino-phenyl)-acetamide

- N-(3-Hydrazino-phenyl)-propionic acid

Uniqueness

N-(3-hydrazinylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

生物活性

N-(3-hydrazinylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antibacterial, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

This compound, also known as a hydrazone derivative, can be synthesized through various chemical pathways. Its structure features a hydrazinyl group attached to a phenyl ring and an acetamide moiety, which contributes to its biological activity.

Antibacterial Activity

Research indicates that hydrazone derivatives exhibit notable antibacterial properties. For instance, compounds related to this compound have shown varying degrees of effectiveness against common bacterial strains. A study highlighted the antibacterial activity of similar hydrazones against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating minimum inhibitory concentration (MIC) values that suggest significant potency .

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | MIC (µg/L) | Target Bacteria |

|---|---|---|

| 7g | 200 | E. coli |

| 7e | 200 | B. subtilis |

| 7c | 200 | S. cerevisiae |

| 7a | - | No activity |

The presence of electron-donating groups in the hydrazone structure has been correlated with enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .

Antioxidant Activity

In addition to antibacterial effects, this compound exhibits antioxidant properties. A study evaluated the antioxidant capacity of various acetamide derivatives, including those with hydrazinyl groups. The compounds were tested for their ability to scavenge free radicals using the ABTS radical scavenging assay. Results indicated that certain derivatives significantly reduced reactive oxygen species (ROS) production in stimulated macrophage cells .

Table 2: Antioxidant Activity of Acetamide Derivatives

| Compound | Scavenging Activity (%) | LD50 (ppm) |

|---|---|---|

| 40006 | Significant | 3.0443 |

| 40007 | Significant | 10.6444 |

These findings underscore the potential of this compound as a therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research on similar compounds indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, pyrazole-based analogs with structural similarities demonstrated significant inhibition against MCF7 breast cancer cells with GI50 values indicating potent antiproliferative effects .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 4 | MDA-MB-468 | 3.81 |

| Compound 4 | HL-60 (leukemia) | 0.171 |

| Compound 4 | SF-539 (CNS) | 3.68 |

These results suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction, warranting further investigation into its molecular targets .

The biological activities of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth .

- Cell Signaling Modulation : The antioxidant properties may stem from the compound's ability to modulate signaling pathways related to oxidative stress and inflammation .

- Apoptotic Pathways : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases .

特性

IUPAC Name |

N-(3-hydrazinylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)10-7-3-2-4-8(5-7)11-9/h2-5,11H,9H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWBRQOZDOJGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。